N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
Overview
Description
N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chloro and methyl groups attached to a phenyl ring, along with a methanesulfonyl group and glycinamide moiety. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes:
Formation of 4-chloro-2-methylphenylamine: This can be achieved through the nitration of 4-chloro-2-methylbenzene, followed by reduction.
Coupling with 4-chlorophenyl isocyanate: The intermediate amine is then reacted with 4-chlorophenyl isocyanate to form a urea derivative.
Introduction of the methanesulfonyl group: The final step involves the reaction of the urea derivative with methanesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of azides or thiourea derivatives.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl N-(4-chloro-2-methylphenyl)carbamate
- 4-Chloro-3-methylphenyl N-(4-chlorophenyl)carbamate
- 4-Chlorophenyl N-(2-chloro-6-methylphenyl)carbamate
Uniqueness
N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide is unique due to the presence of both chloro and methanesulfonyl groups, which impart distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-9-13(18)5-8-15(11)19-16(21)10-20(24(2,22)23)14-6-3-12(17)4-7-14/h3-9H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCHKWVRMQXHPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361816 | |
Record name | N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6474-40-4 | |
Record name | N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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